molecular formula C17H17ClFN5O2 B7160372 N-(3-carbamoyl-4-chlorophenyl)-4-(5-fluoropyridin-2-yl)piperazine-1-carboxamide

N-(3-carbamoyl-4-chlorophenyl)-4-(5-fluoropyridin-2-yl)piperazine-1-carboxamide

Cat. No.: B7160372
M. Wt: 377.8 g/mol
InChI Key: QTGTVFAJPUIFAY-UHFFFAOYSA-N
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Description

N-(3-carbamoyl-4-chlorophenyl)-4-(5-fluoropyridin-2-yl)piperazine-1-carboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a piperazine ring, a pyridine ring, and a chlorophenyl group, making it a molecule of interest for its unique structural properties and potential biological activities.

Properties

IUPAC Name

N-(3-carbamoyl-4-chlorophenyl)-4-(5-fluoropyridin-2-yl)piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClFN5O2/c18-14-3-2-12(9-13(14)16(20)25)22-17(26)24-7-5-23(6-8-24)15-4-1-11(19)10-21-15/h1-4,9-10H,5-8H2,(H2,20,25)(H,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTGTVFAJPUIFAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=C(C=C2)F)C(=O)NC3=CC(=C(C=C3)Cl)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClFN5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-carbamoyl-4-chlorophenyl)-4-(5-fluoropyridin-2-yl)piperazine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced via a nucleophilic substitution reaction using a fluoropyridine derivative.

    Attachment of the Chlorophenyl Group: The chlorophenyl group can be attached through a coupling reaction, such as Suzuki or Heck coupling, using appropriate catalysts and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(3-carbamoyl-4-chlorophenyl)-4-(5-fluoropyridin-2-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles or electrophiles in appropriate solvents and temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3-carbamoyl-4-chlorophenyl)-4-(5-fluoropyridin-2-yl)piperazine-1-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific receptors or enzymes.

    Biology: Study of its effects on cellular processes and pathways.

    Pharmacology: Investigation of its pharmacokinetics and pharmacodynamics.

    Industry: Use as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-(3-carbamoyl-4-chlorophenyl)-4-(5-fluoropyridin-2-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-carbamoyl-4-chlorophenyl)-4-(5-chloropyridin-2-yl)piperazine-1-carboxamide
  • N-(3-carbamoyl-4-chlorophenyl)-4-(5-methylpyridin-2-yl)piperazine-1-carboxamide

Uniqueness

N-(3-carbamoyl-4-chlorophenyl)-4-(5-fluoropyridin-2-yl)piperazine-1-carboxamide is unique due to the presence of the fluoropyridine ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds with different substituents on the pyridine ring.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

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